molecular formula C10H6BrF2NO B14038116 8-Bromo-7-(difluoromethoxy)quinoline

8-Bromo-7-(difluoromethoxy)quinoline

Cat. No.: B14038116
M. Wt: 274.06 g/mol
InChI Key: SNHOGLORXIPUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-(difluoromethoxy)quinoline typically involves the bromination of 7-(difluoromethoxy)quinoline. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-(difluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

8-Bromo-7-(difluoromethoxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-7-(difluoromethoxy)quinoline involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • 6-Bromo-4-(difluoromethoxy)quinoline
  • 8-Bromo-7-hydroxyquinoline
  • 7-Fluoro-8-(difluoromethoxy)quinoline

Comparison: 8-Bromo-7-(difluoromethoxy)quinoline is unique due to the specific positioning of the bromine and difluoromethoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

8-bromo-7-(difluoromethoxy)quinoline

InChI

InChI=1S/C10H6BrF2NO/c11-8-7(15-10(12)13)4-3-6-2-1-5-14-9(6)8/h1-5,10H

InChI Key

SNHOGLORXIPUHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)OC(F)F)Br)N=C1

Origin of Product

United States

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